molecular formula C14H16BrN3OS B3262877 6-bromo-8-cyclopentyl-5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 362656-25-5

6-bromo-8-cyclopentyl-5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No. B3262877
CAS RN: 362656-25-5
M. Wt: 354.27 g/mol
InChI Key: IMNVGRADYRIEPE-UHFFFAOYSA-N
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Description

6-bromo-8-cyclopentyl-5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines. It has been studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis Protocols and Key Intermediates

  • Key Intermediate in Drug Synthesis : This compound is a key intermediate in the synthesis of Palbociclib, a notable drug, synthesized through a new and efficient method starting from thiouracil. This process involves steps like methylation, nucleophilic substitution, bromination, Heck reaction, ring closure, and oxidation (Li et al., 2019).

Biological Activity and Applications

  • Antiviral and Antitumor Potential : A study examined pyrrolo[2,3-d]pyrimidine derivatives related to toyocamycin and sangivamycin, assessing their biological activities. The derivatives were evaluated for cytotoxicity and antiviral activity, with one derivative showing selective inhibition against human cytomegalovirus (Gupta et al., 1989).

Chemical Transformation and Derivatives

  • Synthesis of Derivatives : Research on the synthesis of various pyrimidine derivatives, including the target compound, explores their reactions with electrophiles, offering insights into their chemical properties and potential applications (Mekuskiene & Vainilavicius, 2006).
  • Structural Studies : Studies on benzylation and nitrosation of related pyrimidine compounds provide crucial information about their crystalline structures and hydrogen bonding patterns, essential for understanding their chemical behavior (Glidewell et al., 2003).

Novel Syntheses and Anticancer Activity

  • Synthesis of Analogues : The synthesis of 5-deaza analogues of aminopterin and folic acid, starting from related pyrimidines, was accomplished, showing significant anticancer activity in vitro and in vivo (Su et al., 1986).
  • Antiproliferative and Antiviral Evaluation : A study synthesized and tested 6-substituted pyrrolo[2,3-D]-pyrimidine derivatives related to nucleoside antibiotics for their antiproliferative and antiviral effects. The compounds showed potential biological activity, relevant to developing new therapeutic agents (Swayze et al., 1992).

properties

IUPAC Name

6-bromo-8-cyclopentyl-5-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3OS/c1-8-10-7-16-14(20-2)17-12(10)18(13(19)11(8)15)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNVGRADYRIEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)SC)C3CCCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136211
Record name 6-Bromo-8-cyclopentyl-5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

362656-25-5
Record name 6-Bromo-8-cyclopentyl-5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362656-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-cyclopentyl-5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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